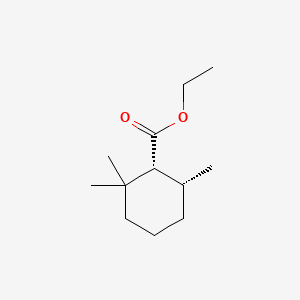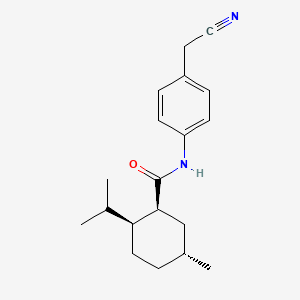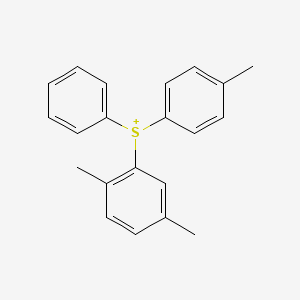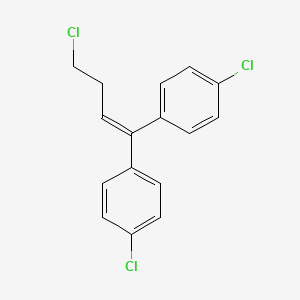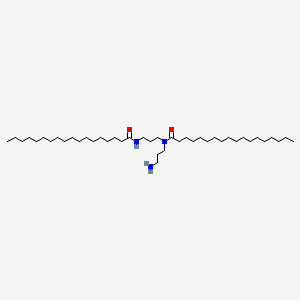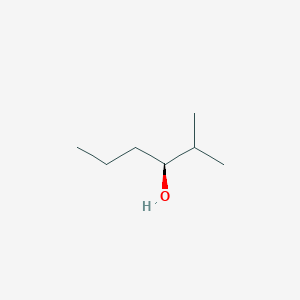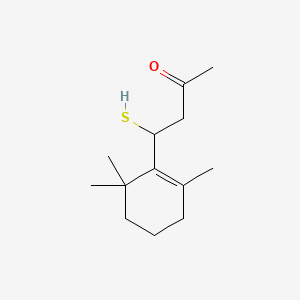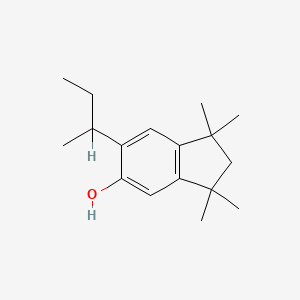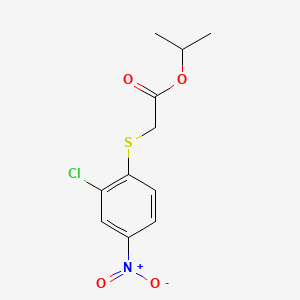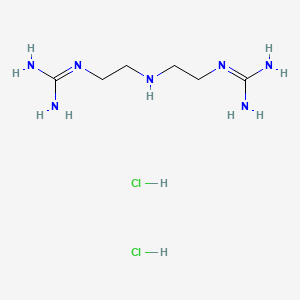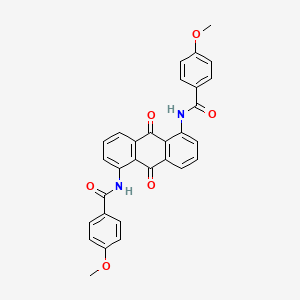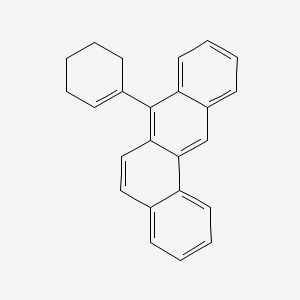
Benz(a)anthracene, 7-(1-cyclohexen-1-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benz(a)anthracene, 7-(1-cyclohexen-1-yl)- is a polycyclic aromatic hydrocarbon (PAH) with a complex structure that includes a cyclohexene ring. This compound is part of a larger class of chemicals known for their presence in fossil fuels and as byproducts of combustion processes. Benz(a)anthracene derivatives are often studied for their chemical properties and potential biological effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benz(a)anthracene, 7-(1-cyclohexen-1-yl)- typically involves multi-step organic reactions. One common method includes the Diels-Alder reaction, where a cyclohexene derivative reacts with a benz(a)anthracene precursor under controlled conditions. The reaction often requires a catalyst and elevated temperatures to proceed efficiently.
Industrial Production Methods
Industrial production of such complex PAHs is less common due to their specific applications and potential health hazards. when required, these compounds are synthesized in specialized chemical plants with stringent safety protocols. The process involves high-purity reagents and advanced reaction control systems to ensure the desired product’s quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Benz(a)anthracene, 7-(1-cyclohexen-1-yl)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or removal of oxygen, commonly using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: This includes reactions where one atom or group of atoms is replaced by another, often using halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction might produce dihydro derivatives. Substitution reactions can yield halogenated or nitrated derivatives.
Applications De Recherche Scientifique
Benz(a)anthracene, 7-(1-cyclohexen-1-yl)- has several scientific research applications:
Chemistry: Used as a model compound to study PAH behavior and reactions.
Biology: Investigated for its interactions with biological macromolecules like DNA and proteins.
Medicine: Studied for its potential carcinogenic effects and mechanisms of action.
Industry: Used in the development of materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism by which Benz(a)anthracene, 7-(1-cyclohexen-1-yl)- exerts its effects involves its interaction with cellular components. It can intercalate into DNA, disrupting normal cellular processes and potentially leading to mutations. The compound is metabolized by enzymes like cytochrome P450, producing reactive intermediates that can bind to DNA and proteins, causing damage and triggering carcinogenic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benz(a)anthracene: A parent compound without the cyclohexene ring.
Benzo(a)pyrene: Another PAH with a similar structure but different biological activity.
Chrysene: A PAH with four fused benzene rings, similar in structure but lacking the cyclohexene moiety.
Uniqueness
Benz(a)anthracene, 7-(1-cyclohexen-1-yl)- is unique due to the presence of the cyclohexene ring, which influences its chemical reactivity and biological interactions. This structural feature can affect the compound’s ability to intercalate into DNA and its overall carcinogenic potential.
Propriétés
Numéro CAS |
36278-16-7 |
|---|---|
Formule moléculaire |
C24H20 |
Poids moléculaire |
308.4 g/mol |
Nom IUPAC |
7-(cyclohexen-1-yl)benzo[a]anthracene |
InChI |
InChI=1S/C24H20/c1-2-9-18(10-3-1)24-21-13-7-5-11-19(21)16-23-20-12-6-4-8-17(20)14-15-22(23)24/h4-9,11-16H,1-3,10H2 |
Clé InChI |
JVQXSPURRMOJPR-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(=CC1)C2=C3C=CC4=CC=CC=C4C3=CC5=CC=CC=C52 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(Benzyl)amino]butyramide monohydrochloride](/img/structure/B12685563.png)
